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Compound of Interest

Compound Name: Z-Thr-otbu

Cat. No.: B15303133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for N-
Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a key building block
in peptide synthesis. Due to the limited availability of published spectra for this specific
compound, this document presents predicted data based on the analysis of its constituent
functional groups and data from closely related analogs. It also outlines standard experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Overview of Z-Thr-OtBu

Z-Thr-OtBu is a protected amino acid derivative commonly used in solid-phase and solution-
phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine terminus, while
the tert-butyl (OtBu) ester protects the C-terminus, and an additional tert-butyl ether protects
the hydroxyl group of the threonine side chain.

Chemical Structure:
Molecular Formula: C20H31NOs

Molecular Weight: 365.46 g/mol

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for Z-Thr-OtBu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Z-Thr-OtBu

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

Aromatic protons (Z-
~7.35 m 5H

group)
~5.10 S 2H -CHz-Ph (Z-group)
~5.30 d 1H NH
~4.20 dd 1H a-CH
~4.00 dq 1H B-CH
~1.45 S 9H C-terminal -O-tBu
~1.20 s 9H Side chain -O-tBu
~1.15 d 3H y-CHs

Table 2: Predicted 3C NMR Data for Z-Thr-OtBu
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Chemical Shift (6, ppm)

Assignment

~ 170 C-terminal C=0

~ 156 Urethane C=0 (Z-group)
~ 136 Aromatic quat. C (Z-group)
~128.5 Aromatic CH (Z-group)
~128.0 Aromatic CH (Z-group)
~127.8 Aromatic CH (Z-group)
~ 82 C-terminal -C(CHs)s
~75 Side chain -C(CHs)3

~ 68 B-CH

~ 67 -CH2-Ph (Z-group)

~ 60 a-CH

~28.2 C-terminal -C(CHs)s
~28.0 Side chain -C(CHs)3
~20 y-CHs

Note: The predicted chemical shifts are based on typical values for the respective functional

groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Z-Thr-OtBu
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Wavenumber (cm~?) Intensity Assignment

~ 3350 Medium N-H stretch (urethane)

~ 3000-2850 Medium-Strong e Str_etCh (aliphatic and
aromatic)

~ 1740 Strong C=0 stretch (tert-butyl ester)

~ 1715 Strong C=0 stretch (urethane)

~ 1520 Strong N-H bend and C-N stretch

~ 1250, 1150 Strong C-O stretch (esters and ether)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for Z-Thr-OtBu

lon m/z (calculated)
[M+H]* 366.2275
[M+Na]* 388.2094
[M-CaHs]* (loss of isobutylene from OtBu ether) 310.1649
[M-C4HoO2]* (loss of tert-butoxycarbonyl) 264.1751

[C7H7]* (tropylium ion from Z-group) 91.0542

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

¢ Dissolve 5-10 mg of Z-Thr-OtBu in approximately 0.6 mL of a deuterated solvent (e.g.,

CDClsz, DMSO-de).
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o Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
e The magnetic field is shimmed to achieve homogeneity.

o A standard one-pulse *H experiment is performed. Key parameters include a 30-45° pulse
angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve
a good signal-to-noise ratio.

13C NMR Acquisition:

e A proton-decoupled 3C experiment (e.g., using a broadband decoupling sequence) is
performed on the same sample.

e Alarger number of scans is typically required for 3C NMR due to the lower natural
abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

e Dissolve a small amount of Z-Thr-OtBu in a volatile solvent (e.g., dichloromethane or
chloroform).

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:

o A background spectrum of the clean, empty sample compartment is recorded.

e The salt plate with the sample film is placed in the spectrometer's sample holder.

e The infrared spectrum is recorded, typically in the range of 4000-400 cm~1. The final
spectrum is the ratio of the sample spectrum to the background spectrum.[1]
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Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation:

e Prepare a dilute solution of Z-Thr-OtBu (approximately 10-100 yM) in a solvent suitable for
ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to
promote protonation.

Data Acquisition:

The sample solution is infused into the ESI source of the mass spectrometer at a constant
flow rate.

A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

As the solvent evaporates, ions of the analyte are released and enter the mass analyzer.

The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically operated
in positive ion mode to detect protonated molecules ([M+H]*) and other adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a protected amino acid like Z-Thr-OtBu.
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Caption: Workflow for the spectroscopic analysis of Z-Thr-OtBu.

This guide provides a foundational understanding of the expected spectroscopic properties of
Z-Thr-OtBu and the methodologies for their determination. For definitive characterization, it is
essential to acquire and interpret experimental data for the specific sample in question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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